2',3',5'-Tri-O-benzoyl-2-thiouridine

説明

Synthesis Analysis

The synthesis of modified nucleosides like 2',3',5'-Tri-O-benzoyl-2-thiouridine often involves complex reactions that require precise control over the chemical environment to achieve the desired selectivity and yield. Techniques such as Lewis acid-catalyzed condensation and nucleophilic substitution are commonly employed. For example, Pedersen & Koch (2004) detail a method for synthesizing 2'-thio-LNA ribothymidine, a similar compound, demonstrating the convergent nature of such syntheses with those of LNA and 2'-amino-LNA (Pedersen & Koch, 2004).

Molecular Structure Analysis

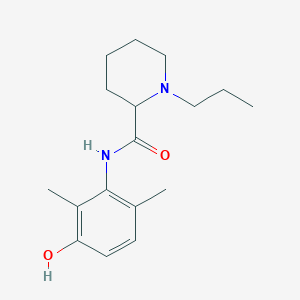

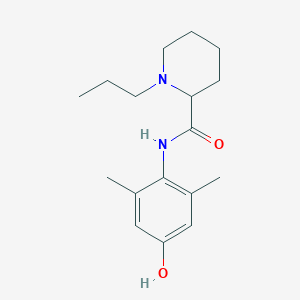

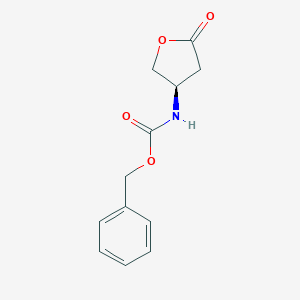

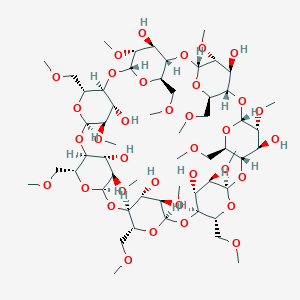

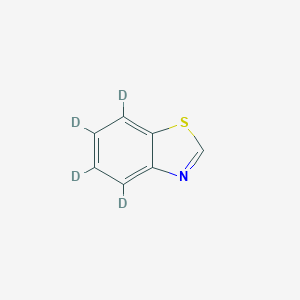

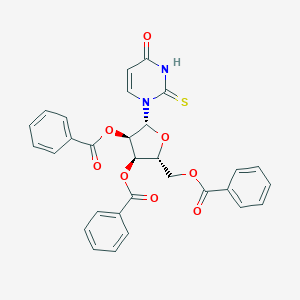

The molecular structure of 2',3',5'-Tri-O-benzoyl-2-thiouridine is characterized by its nucleoside backbone and the presence of protective benzoyl groups and a sulfur atom replacing the oxygen at the 2' position of the sugar moiety. X-ray crystallography and NMR spectroscopy are pivotal in determining the conformational preferences of such molecules, as seen in studies like that by Inkaya et al. (2013), which provide insights into the stereochemical characteristics of similar pyrimidine derivatives (Inkaya et al., 2013).

Chemical Reactions and Properties

2',3',5'-Tri-O-benzoyl-2-thiouridine participates in various chemical reactions, primarily due to the reactive sites present in its structure. The thiouridine moiety can undergo nucleophilic attacks, and the benzoyl groups may be involved in electrophilic substitution reactions. Studies on related compounds, such as those by Bartosik & Leszczynska (2015), highlight the versatility of thiouridine derivatives in chemical synthesis, including their use in the preparation of other nucleoside analogs (Bartosik & Leszczynska, 2015).

科学的研究の応用

Nucleic Acid Biochemistry : 3'-thioribonucleoside phosphoramidites, closely related to 2',3',5'-Tri-O-benzoyl-2-thiouridine, are now available for use in nucleic acid biochemistry, providing valuable probes for this field of study (Sun, Yoshida, & Piccirilli, 1997).

Antitumor Agents : Compounds like 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, which bear structural similarities to 2',3',5'-Tri-O-benzoyl-2-thiouridine, have been identified as promising antitumor agents (Yamashita et al., 1989).

Antioxidant Properties : Pyrimidine derivatives, including those related to 2',3',5'-Tri-O-benzoyl-2-thiouridine, have shown significant antioxidant properties, with some compounds demonstrating strong radical scavenging activity (Akbas et al., 2018).

Synthesis of Nucleoside Derivatives : The efficient synthesis of various substituted 5-methyluridines and 5-methyl-2-thiouridines, using analogues of 2',3',5'-Tri-O-benzoyl-2-thiouridine, has been demonstrated, indicating its potential in the synthesis of nucleoside derivatives (Bartosik & Leszczynska, 2015).

Photoactivatable RNA Fragments : Compounds like 4-thiouridine, 6-thioinosine, and 6-thioguanosine 3',5'-O-bisphosphates, which are structurally related to 2',3',5'-Tri-O-benzoyl-2-thiouridine, have been used to synthesize photoactivatable TMG-capped U1 snRNA fragments, thus showing potential in RNA-mediated gene expression studies (Kadokura et al., 2000).

Antiviral Activity : Certain analogues of 2',3',5'-Tri-O-benzoyl-2-thiouridine have shown high antiviral activity against various viruses, suggesting its potential application in antiviral therapies (Henry et al., 1990).

作用機序

Target of Action

2’,3’,5’-Tri-O-benzoyl-2-thiouridine is a purine nucleoside analog . The primary targets of this compound are indolent lymphoid malignancies . These malignancies are types of cancer that progress slowly, affecting the lymphocytes, a type of white blood cell found in the immune system.

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis and inducing apoptosis . Apoptosis is a process of programmed cell death that occurs in multicellular organisms, which is a crucial part of the body’s strategy to prevent the proliferation of cancer cells.

Result of Action

The molecular and cellular effects of 2’,3’,5’-Tri-O-benzoyl-2-thiouridine’s action involve the inhibition of DNA synthesis and the induction of apoptosis . This dual action results in the prevention of cancer cell proliferation and the promotion of cancer cell death, thereby combating the progression of indolent lymphoid malignancies.

将来の方向性

2’,3’,5’-Tri-O-benzoyl-2-thiouridine is an extensively researched and innovative modified nucleoside that has found relevance in RNA synthesis as a photoaffinity label . It boasts unique properties that allow it to be utilized in studying RNA-protein interactions, presenting broad applications, and new hope in the development of effective therapies for life-threatening diseases .

特性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N2O8S/c33-23-16-17-32(30(41)31-23)26-25(40-29(36)21-14-8-3-9-15-21)24(39-28(35)20-12-6-2-7-13-20)22(38-26)18-37-27(34)19-10-4-1-5-11-19/h1-17,22,24-26H,18H2,(H,31,33,41)/t22-,24-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHOZJCQNRXDIV-VNSJUHMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=S)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=S)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550684 | |

| Record name | 2-Sulfanylidene-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3',5'-Tri-O-benzoyl-2-thiouridine | |

CAS RN |

21052-18-6 | |

| Record name | 2-Sulfanylidene-1-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B30508.png)